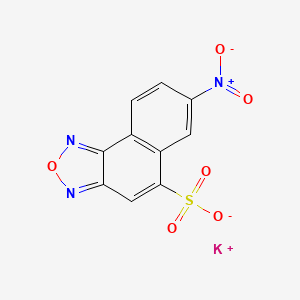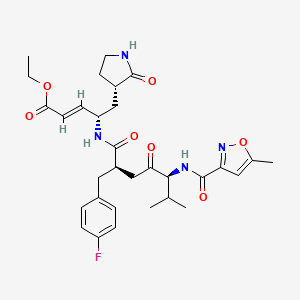
Rupintrivir
Vue d'ensemble
Description
Le rupintrivir est un médicament antiviral peptidomimétique qui agit comme un inhibiteur de la protéase 3C et 3CL . Il a été développé pour le traitement des rhinovirus et a été étudié pour le traitement d'autres maladies virales, y compris celles causées par les picornavirus, le norovirus et les coronavirus .
Applications De Recherche Scientifique
Rupintrivir has been extensively studied for its antiviral properties. It is particularly effective against human rhinoviruses, which are the predominant cause of the common cold . The compound has also shown promise in treating other viral infections, including those caused by enteroviruses and coronaviruses . In addition to its antiviral applications, this compound is used in research to study protease inhibition and the development of new antiviral drugs .
Mécanisme D'action
Target of Action
Rupintrivir primarily targets the 3C protease (3CP) enzyme . This enzyme plays a central role in the replication of rhinoviruses .
Mode of Action
This compound acts as a 3C protease inhibitor . It binds to the 3CP enzyme and inhibits its function . This interaction prevents the replication of rhinoviruses in the cells of the respiratory tract .
Biochemical Pathways
It is known that the 3cp enzyme is central to the replication of rhinoviruses . By inhibiting this enzyme, this compound disrupts the viral replication process .
Result of Action
The primary result of this compound’s action is the prevention of rhinovirus replication in the cells of the respiratory tract . This leads to the cessation of cold symptoms .
Action Environment
It is known that this compound is in development for use against human rhinoviral (hrv) infections . It has been tested against all 48 HRV serotypes in a cell protection assay .
Analyse Biochimique
Biochemical Properties
Rupintrivir plays a crucial role in biochemical reactions by inhibiting the 3C protease enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents the replication of rhinoviruses in cells of the respiratory tract, thereby stopping the development of cold symptoms . This compound interacts with various enzymes, proteins, and other biomolecules, including the 3C protease and 3CL protease. These interactions are characterized by the formation of covalent bonds with the catalytic residues of the proteases, leading to the inhibition of their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of rhinoviruses, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps maintain normal cellular functions and reduces the cytopathic effects caused by viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 3C protease enzyme. This compound fills itself into the catalytic pocket of the 3C protease and stabilizes the binding with a covalent linkage to one of the key catalytic residues. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby halting viral replication . Additionally, this compound’s interaction with the 3CL protease of coronaviruses follows a similar mechanism, further demonstrating its broad-spectrum antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable and effective over extended periods, maintaining its antiviral activity against rhinoviruses and other viruses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits potent antiviral activity at specific dosages, with threshold effects observed at lower concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the 3C protease enzyme. By inhibiting this enzyme, this compound affects the metabolic flux and levels of metabolites associated with viral replication. The inhibition of the 3C protease disrupts the normal processing of viral polyproteins, leading to a reduction in viral load and an overall decrease in the metabolic burden on infected cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antiviral efficacy. The distribution of this compound within tissues is crucial for its therapeutic effects, as it ensures that the drug reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antiviral activity by inhibiting the 3C protease enzyme. The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, ensuring its effective interaction with the viral proteases. This localization is essential for the drug’s ability to inhibit viral replication and reduce the cytopathic effects of viral infections .
Méthodes De Préparation
Le rupintrivir est synthétisé à partir de trois acides aminés : l'acide L-glutamique, la D-4-fluorophénylalanine et la L-valine . Le fragment clé, l'isostère dipeptide cétométhylène, est construit avec le dérivé de valine et le dérivé d'acide phénylpropionique, suivi du couplage avec un dérivé de lactame et un chlorure d'acide isoxazole . La synthèse implique huit étapes et est conçue pour être efficace pour la production industrielle .
Analyse Des Réactions Chimiques
Le rupintrivir subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Hydrolyse : Le composé peut être hydrolysé pour se décomposer en fragments plus petits.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers acides et bases pour l'hydrolyse . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le this compound a été largement étudié pour ses propriétés antivirales. Il est particulièrement efficace contre les rhinovirus humains, qui sont la principale cause du rhume . Le composé s'est également révélé prometteur dans le traitement d'autres infections virales, y compris celles causées par les entérovirus et les coronavirus . En plus de ses applications antivirales, le this compound est utilisé dans la recherche pour étudier l'inhibition des protéases et le développement de nouveaux médicaments antiviraux .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme protéase 3C, qui est essentielle à la réplication du rhinovirus . En se liant et en inhibant cette enzyme, le this compound empêche la réplication du rhinovirus dans les cellules des voies respiratoires, stoppant ainsi le développement des symptômes du rhume . Les cibles moléculaires incluent la polyprotéine virale, qui est clivée par la protéase 3C pendant la réplication virale .
Comparaison Avec Des Composés Similaires
Le rupintrivir est unique dans son inhibition spécifique de l'enzyme protéase 3C. Des composés similaires incluent :
Lopinavir : Un médicament antiviral utilisé pour traiter le VIH, qui inhibe également les protéases virales.
Ritonavir : Un autre inhibiteur de la protéase du VIH qui est souvent utilisé en association avec le lopinavir.
Molnupiravir : Un médicament antiviral développé pour le traitement de la COVID-19, qui cible la réplication virale.
La spécificité du this compound pour la protéase 3C le rend particulièrement efficace contre les rhinovirus, tandis que d'autres inhibiteurs de protéases comme le lopinavir et le ritonavir sont plus largement utilisés pour différentes infections virales .
Propriétés
IUPAC Name |
ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJBRBGZBCZKO-BHGBQCOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028116 | |
| Record name | Rupintrivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |
| Record name | Rupintrivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
223537-30-2 | |
| Record name | Rupintrivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rupintrivir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rupintrivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rupintrivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUPINTRIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





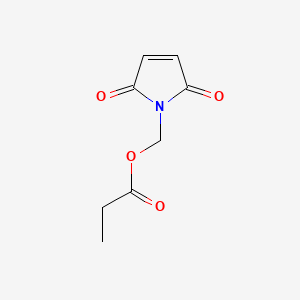
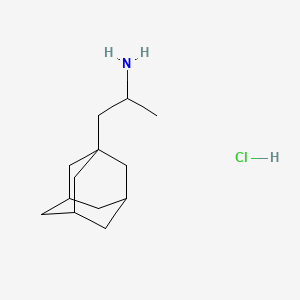
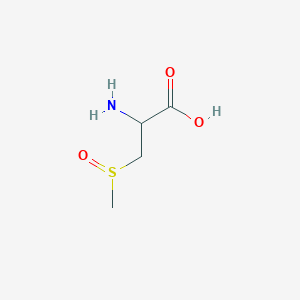
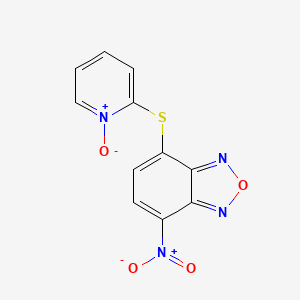


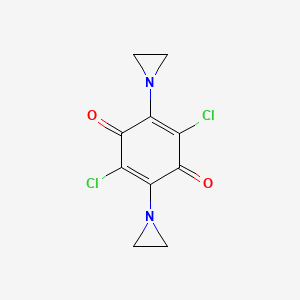
![Pyrimidine, 4-[(2,4-dinitrophenyl)thio]-](/img/structure/B1680213.png)
